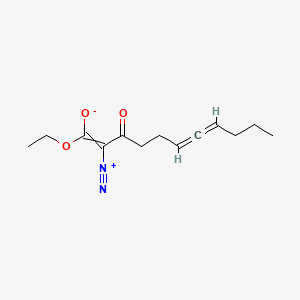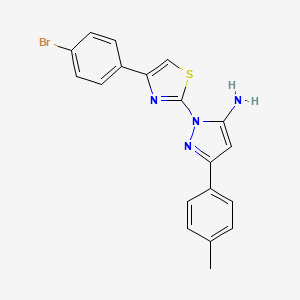![molecular formula C12H24N3OP B14173089 1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine CAS No. 4238-97-5](/img/structure/B14173089.png)
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound with the molecular formula C12H24N3OP. It is known for its unique structure, which includes aziridine and pyrrolidine rings, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Chemical Reactions Analysis
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridine groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and potential inhibition of DNA replication. This property is particularly useful in cancer research, where the compound can be used to target rapidly dividing cells .
Comparison with Similar Compounds
1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine can be compared with other aziridine-containing compounds, such as:
1,2-Bis(2-methylaziridin-1-yl)ethane: Similar in structure but lacks the pyrrolidine ring.
1-[Bis(2-methylaziridin-1-yl)phosphoryl]ethane: Contains a phosphoryl group but has a different backbone structure.
2,5-Dimethylpyrrolidine: Lacks the aziridine and phosphoryl groups, making it less reactive.
The uniqueness of this compound lies in its combination of aziridine and pyrrolidine rings, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
4238-97-5 |
|---|---|
Molecular Formula |
C12H24N3OP |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-bis(2-methylaziridin-1-yl)phosphoryl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H24N3OP/c1-9-5-6-10(2)15(9)17(16,13-7-11(13)3)14-8-12(14)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
CQRYKXDHRSDBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1P(=O)(N2CC2C)N3CC3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)

![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)


